Bicyclo[4.1.0]heptane-7-carbonyl chloride
Description
Bicyclo[4.1.0]heptane-7-carbonyl chloride (CAS 79616-93-6) is a strained bicyclic compound with a carbonyl chloride functional group. Its molecular formula is C₈H₉ClO, and it has a molecular weight of 156.61 g/mol . The SMILES notation C1C[C@H]2C@HC=C1 highlights its bicyclo[4.1.0]heptene core fused with a carbonyl chloride substituent at the 7-position. This compound is synthesized via cyclopropanation and subsequent chlorination, as inferred from studies on analogous bicycloalkane reactions with hydrogen chloride .
The strained cyclopropane ring and electrophilic acyl chloride group make it reactive in nucleophilic acyl substitution reactions, such as amide or ester formation.
Properties
IUPAC Name |
bicyclo[4.1.0]heptane-7-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGUQDFIKNOQDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510207 | |
| Record name | Bicyclo[4.1.0]heptane-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84322-60-1 | |
| Record name | Bicyclo[4.1.0]heptane-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thionyl Chloride (SOCl₂) Method
- Procedure: The carboxylic acid is refluxed with excess thionyl chloride under anhydrous conditions.
- Reaction Conditions: Typically performed at 60–80°C for several hours.
- Mechanism: Thionyl chloride converts the acid group (-COOH) to the acyl chloride (-COCl) with concomitant release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.
- Advantages: High yield, straightforward workup by removal of gaseous byproducts.
- Notes: Requires dry conditions to prevent hydrolysis of the acyl chloride product.
Oxalyl Chloride (COCl)₂ Method
- Procedure: The acid is treated with oxalyl chloride, often in the presence of catalytic amounts of dimethylformamide (DMF) to activate the reagent.
- Reaction Conditions: Typically carried out at room temperature to mild heating (25–40°C).
- Advantages: Mild reaction conditions, often faster than thionyl chloride.
- Byproducts: Carbon monoxide (CO) and carbon dioxide (CO₂) gases are released.
- Notes: DMF acts as a catalyst by forming a reactive Vilsmeier intermediate enhancing chlorination efficiency.
Phosphorus Pentachloride (PCl₅) or Phosphorus Trichloride (PCl₃) Method
- Procedure: The acid is reacted with PCl₅ or PCl₃, converting the carboxylic acid to the acyl chloride.
- Reaction Conditions: Typically performed at 0–50°C.
- Advantages: Effective chlorinating agents.
- Disadvantages: Use of corrosive reagents and generation of phosphorus oxychloride (POCl₃) as byproduct requires careful handling.
Representative Experimental Data and Reaction Parameters
| Preparation Method | Reagents & Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | SOCl₂, reflux, anhydrous | 60–80 | 2–6 hours | 85–95 | Gaseous byproducts removed by distillation |
| Oxalyl Chloride + DMF | (COCl)₂, catalytic DMF, dry solvent | 25–40 | 1–3 hours | 90–98 | Mild conditions, fast reaction |
| Phosphorus Pentachloride | PCl₅, dry solvent | 0–50 | 1–4 hours | 80–90 | Corrosive reagents, careful workup needed |
Optimization and Purification Techniques
- Drying: Use of anhydrous solvents (e.g., dichloromethane, chloroform) and exclusion of moisture is critical to prevent hydrolysis of the acyl chloride.
- Temperature Control: Maintaining controlled temperature avoids side reactions such as rearrangements or decomposition.
- Purification: The crude acyl chloride is purified by vacuum distillation under reduced pressure to separate it from residual reagents and byproducts.
- Storage: The acyl chloride is sensitive to moisture and should be stored under inert atmosphere (nitrogen or argon) in sealed containers.
Comparative Analysis of Preparation Methods
| Feature | Thionyl Chloride Method | Oxalyl Chloride + DMF Method | Phosphorus Pentachloride Method |
|---|---|---|---|
| Reaction Speed | Moderate (hours) | Fast (1–3 hours) | Moderate |
| Reaction Conditions | Reflux, higher temperature | Room temperature to mild heat | Mild temperature |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂ (gaseous) | POCl₃ (liquid) |
| Ease of Workup | Easy (gaseous byproducts) | Easy (gaseous byproducts) | More complex (liquid byproducts) |
| Yield | Good (85–95%) | Excellent (90–98%) | Good (80–90%) |
| Safety Considerations | Toxic gases, corrosive | Toxic gases, catalytic DMF | Corrosive reagents, toxic byproducts |
Summary of Research Findings
- The most commonly employed method for preparing this compound is the reaction of bicyclo[4.1.0]heptane-7-carboxylic acid with thionyl chloride or oxalyl chloride, with oxalyl chloride plus catalytic DMF providing superior yields and milder reaction conditions.
- Strict exclusion of moisture and temperature control are essential for high purity and yield.
- Purification by vacuum distillation is standard to isolate the acyl chloride in pure form.
- The acyl chloride serves as a versatile intermediate for further synthetic transformations in organic and medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptane-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other functional groups, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced to form bicyclo[4.1.0]heptane-7-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield bicyclo[4.1.0]heptane-7-carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols, often in the presence of a base like pyridine, are used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
Bicyclo[4.1.0]heptane-7-methanol: Formed through reduction reactions.
Bicyclo[4.1.0]heptane-7-carboxylic acid: Formed through oxidation reactions.
Scientific Research Applications
Bicyclo[4.1.0]heptane-7-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptane-7-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. The resulting products depend on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Functional Group Variations
Bicyclo[4.1.0]heptane-7-sulfonyl Chloride
- Molecular Formula : C₇H₁₁ClO₂S
- Molecular Weight : 194.68 g/mol
- Key Features : Replaces the carbonyl chloride with a sulfonyl chloride group (SO₂Cl). The sulfonyl group enhances electrophilicity and stability compared to carbonyl chloride, making it suitable for sulfonamide synthesis. Structural data (InChIKey: LXOVDAPLNCREPN-UHFFFAOYSA-N ) confirms the bicyclic framework .
Azabicyclo Derivatives
Examples include 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives (e.g., ), which introduce nitrogen and sulfur heteroatoms. These modifications alter electronic properties and biological activity, often seen in β-lactam antibiotics .
Oxabicyclo Compounds
Compounds like 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 11991) feature an oxygen atom in the bicyclic system, reducing ring strain and reactivity compared to the cyclopropane-containing parent compound .
Structural Analogues
(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane
- Molecular Formula: C₁₂H₁₉NO₃
- Key Features : Incorporates a tert-butoxycarbonyl (Boc) protecting group and a lactam ring. The Boc group enhances solubility and stability during synthetic steps .
{bicyclo[4.1.0]heptan-1-yl}methanamine Hydrochloride
- Molecular Formula : C₈H₁₆ClN
- Molecular Weight : 161.67 g/mol
- Key Features : Substitutes the carbonyl chloride with a primary amine hydrochloride, enabling applications in peptide coupling or as a building block for bioactive molecules .
Data Table: Comparative Analysis
Biological Activity
Bicyclo[4.1.0]heptane-7-carbonyl chloride is a bicyclic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a unique bicyclic structure that contributes to its reactivity and interaction with biological systems. Its chemical formula is with a molecular weight of approximately 158.63 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
| Property | Value |
|---|---|
| CAS Number | 84322-60-1 |
| Molecular Formula | C8H11ClO |
| Molecular Weight | 158.63 g/mol |
| Appearance | Colorless liquid |
Synthesis Methods
The synthesis of this compound typically involves several steps, including the formation of the bicyclic framework followed by chlorination reactions. Common methods include:
- Starting Materials : Utilization of simpler bicyclic precursors.
- Chlorination : Introduction of the carbonyl chloride group using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
The biological activity of this compound primarily arises from its ability to interact with various biomolecules, including proteins and enzymes. The compound may exhibit:
- Enzyme Inhibition : Potential to inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : Interaction with receptors that could lead to therapeutic effects.
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that bicyclic compounds similar to bicyclo[4.1.0]heptane derivatives exhibit antimicrobial properties against various pathogens, suggesting potential applications in antibiotic development .
- Anti-inflammatory Effects : Studies have shown that derivatives can modulate inflammatory responses, indicating potential use in treating inflammatory diseases .
- Neuroprotective Properties : Some related compounds have demonstrated neuroprotective effects in animal models, pointing towards possible applications in neurodegenerative disorders .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological activities:
| Compound | Biological Activity |
|---|---|
| Bicyclo[4.1.0]heptane-7-carboxylic acid | Antimicrobial and anti-inflammatory effects |
| Bicyclo[4.1.0]heptane-7-carbonyl amides | Potential neuroprotective properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
